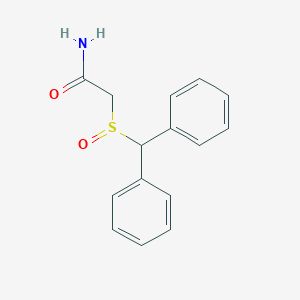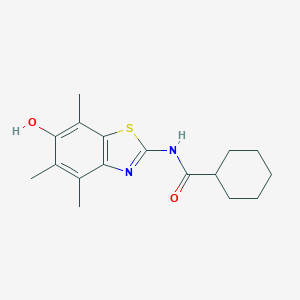
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has shown potential in various scientific research applications. It is commonly referred to as HMBT and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of HMBT is not fully understood, but it is believed to be related to its ability to act as a ligand for metal ions. HMBT can form stable complexes with metal ions, which can lead to changes in the redox properties of the metal ions. This can result in the generation of reactive oxygen species, which can have both beneficial and detrimental effects on cells.
Biochemische Und Physiologische Effekte
HMBT has been shown to have both biochemical and physiological effects. In vitro studies have shown that HMBT can induce apoptosis in cancer cells. HMBT has also been shown to have antioxidant activity, which can protect cells from oxidative stress. In vivo studies have shown that HMBT can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HMBT in lab experiments include its ability to act as a versatile ligand for metal ions, its fluorescent properties, and its potential for use in the development of therapeutic agents. However, the limitations of using HMBT in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving HMBT. One direction is the development of HMBT-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of HMBT-based metal complexes for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of HMBT and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, HMBT is a chemical compound that has shown potential in various scientific research applications. It can be synthesized using different methods and has been used as a ligand in the synthesis of metal complexes for catalytic applications. HMBT has also been used in the development of fluorescent probes for the detection of reactive oxygen species and amyloid-beta aggregates. Its mechanism of action is related to its ability to act as a ligand for metal ions, and it has been shown to have both biochemical and physiological effects. While there are limitations to using HMBT in lab experiments, there are several future directions for research involving HMBT, including the development of HMBT-based therapeutic agents and fluorescent probes.
Synthesemethoden
HMBT can be synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with 6-hydroxy-4,5,7-trimethylcoumarin and cyclohexanecarboxylic acid. Another method involves the reaction of 2-mercaptobenzothiazole with 6-hydroxy-4,5,7-trimethylcoumarin and cyclohexanone in the presence of a base. The yield of HMBT can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
HMBT has been used in various scientific research applications, including the development of fluorescent probes for the detection of reactive oxygen species. It has also been used in the synthesis of metal complexes for catalytic applications. HMBT has been used as a ligand in the synthesis of copper(II) complexes that exhibit antitumor activity. Additionally, HMBT has been used in the synthesis of fluorescent probes for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.
Eigenschaften
CAS-Nummer |
120164-64-9 |
|---|---|
Produktname |
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Molekularformel |
C17H22N2O2S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N2O2S/c1-9-10(2)14(20)11(3)15-13(9)18-17(22-15)19-16(21)12-7-5-4-6-8-12/h12,20H,4-8H2,1-3H3,(H,18,19,21) |
InChI-Schlüssel |
UGTLFRRPQFSORT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C |
Synonyme |
Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



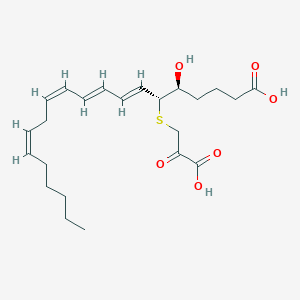
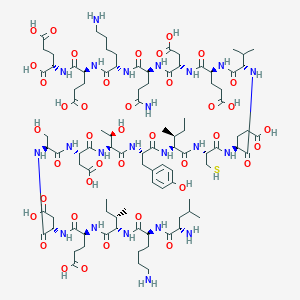
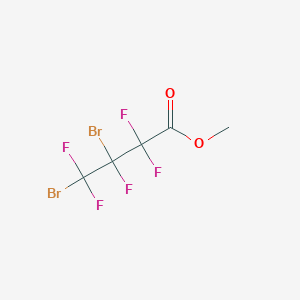
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
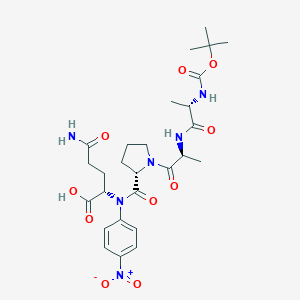
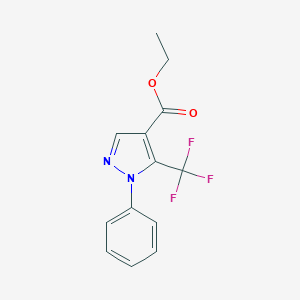
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
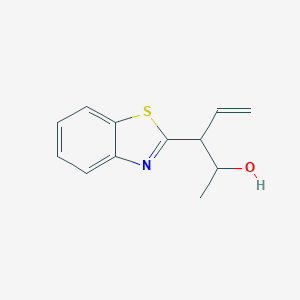
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
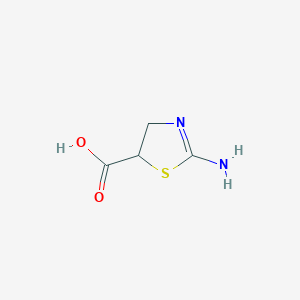
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
